Numidargistat dihydrochloride is derived from synthetic processes aimed at developing effective arginase inhibitors. Its classification falls within pharmaceutical compounds used in research settings, particularly in the field of oncology and immunology. The compound has shown promise in preclinical studies for enhancing anti-tumor immunity by modulating arginine metabolism.
Numidargistat dihydrochloride has a molecular weight of approximately 360.0 g/mol. The compound's structure features functional groups that facilitate its interaction with arginase enzymes.
Numidargistat dihydrochloride primarily participates in inhibition reactions involving arginase enzymes.
The mechanism by which Numidargistat dihydrochloride exerts its effects involves the inhibition of arginase activity.
The physical and chemical properties of Numidargistat dihydrochloride contribute to its functionality as a pharmaceutical agent.
Numidargistat dihydrochloride has several notable applications in scientific research, particularly related to cancer therapy.
Numidargistat dihydrochloride (also designated CB-1158 dihydrochloride or INCB01158 dihydrochloride) is a conformationally constrained boronic acid derivative designed for high-affinity interaction with the binuclear manganese cluster within the arginase active site. Its core structure features a cyclic piperidine scaffold that mimics the tetrahedral transition state during L-arginine hydrolysis, enabling potent inhibition of both arginase 1 (ARG1) and arginase 2 (ARG2) isoforms [1] [3] [6]. The boronic acid moiety replaces the substrate’s guanidinium group, forming reversible coordination bonds with manganese ions (Mn²⁺ᴬ and Mn²⁺ᴮ) essential for catalytic activity [3] [9]. This design facilitates additional hydrogen-bonding interactions with conserved residues (Asp181, Asp183, Asp202, His126) in the enzyme’s hydrophobic pocket, enhancing isoform affinity [3] [8].
Table 1: Inhibitory Activity of Numidargistat Dihydrochloride Against Recombinant Human Arginase Isoforms
Isoform | Subcellular Localization | IC₅₀ (nM) | Primary Source in Tumor Microenvironment |
---|---|---|---|
ARG1 | Cytosol | 86 | Myeloid-derived suppressor cells, tumor-associated macrophages [1] [10] |
ARG2 | Mitochondria | 296 | Tumor cells, regulatory T cells, cancer-associated fibroblasts [1] [9] |
Numidargistat dihydrochloride functions as a competitive transition-state analog, binding the arginase active site with approximately 1,000-fold greater affinity than the natural substrate L-arginine [6] [10]. Kinetic studies confirm its pH-dependent binding mechanism: Under physiological pH (7.4), the boronic acid group undergoes hydroxylation, generating a tetrahedral boronate anion that mimics the planar transition state during L-arginine hydrolysis [3] [9]. This anion chelates both manganese ions, disrupting water coordination and preventing nucleophilic attack on the substrate [3] [8]. Consequently, urea and L-ornithine production are blocked, halting downstream polyamine synthesis and urea cycle progression [9] [10].
A critical distinction in the pharmacodynamics of Numidargistat dihydrochloride lies in its preferential inhibition of extracellular arginase pools. Due to limited cellular membrane permeability, it predominantly targets ARG1 secreted by myeloid-derived suppressor cells and tumor-associated macrophages within the tumor microenvironment [1] [10]. This extracellular activity elevates local L-arginine concentrations (validated by plasma mass spectrometry in murine models), restoring T-cell proliferation and natural killer cell cytotoxicity [6] [10]. However, its impact on intracellular ARG2—localized in tumor mitochondria and regulatory T cells—is minimal compared to dual inhibitors like OATD-02, which exhibit enhanced cellular uptake [2] [4] [7].
Table 2: Cellular Activity Profiles of Numidargistat Dihydrochloride in Human Systems
Biological System | Arginase Source | IC₅₀ (nM) | Functional Consequence |
---|---|---|---|
Granulocyte lysate | Native ARG1 | 178 | Restored T-cell proliferation [1] |
Hepatocyte lysate | Native ARG1 | 158 | Minimal urea cycle disruption [1] |
K562 leukemic cells | Intracellular ARG2 | 139,000* | Limited anti-proliferative effect [1] |
Values represent micromolar (μM) activity due to poor cellular penetration |
Numidargistat dihydrochloride and OATD-02 represent distinct pharmacological classes of arginase inhibitors, with divergent isoform selectivity, cellular uptake, and therapeutic implications:
Table 3: Comparative Analysis of Arginase Inhibitors
Parameter | Numidargistat Dihydrochloride | OATD-02 | Therapeutic Implication |
---|---|---|---|
ARG1/ARG2 Inhibition | 86 nM / 296 nM | 42 nM / 38 nM | OATD-02 enhances intracellular ARG2 blockade [2] [8] |
Volume of Distribution | Low (0.8 L/kg) | High (3.8 L/kg) | OATD-02 achieves broader tissue distribution [4] [8] |
Tumor Polyamine Reduction | <15% | >60% | OATD-02 disrupts tumor metabolism [7] [8] |
Clinical Development | Phase 1/2 discontinued | Phase 1/2 ongoing | Dual inhibition may improve efficacy [2] [8] |
These pharmacological distinctions underscore why OATD-02 synergizes more robustly with anti-PD-1 therapy, while Numidargistat dihydrochloride primarily augments adoptive T-cell therapies targeting extracellular ARG1 [2] [8] [10].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.:
CAS No.: